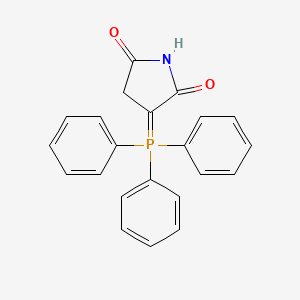
2-(1H-インダゾール-3-イル)酢酸
概要
説明
2-(1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H8N2O2 and is characterized by an indazole ring attached to an acetic acid moiety .
科学的研究の応用
2-(1H-indazol-3-yl)acetic acid has a wide range of applications in scientific research, including:
生化学分析
Biochemical Properties
2-(1H-indazol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(1H-indazol-3-yl)acetic acid can bind to specific receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Cellular Effects
2-(1H-indazol-3-yl)acetic acid affects various types of cells and cellular processes. It has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Furthermore, 2-(1H-indazol-3-yl)acetic acid can modulate gene expression by affecting transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2-(1H-indazol-3-yl)acetic acid involves several key interactions at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, 2-(1H-indazol-3-yl)acetic acid can interact with other biomolecules, such as nuclear receptors and transcription factors, leading to changes in gene expression. These interactions result in the modulation of various cellular processes, including inflammation, apoptosis, and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-indazol-3-yl)acetic acid have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-(1H-indazol-3-yl)acetic acid has shown sustained anti-inflammatory and anticancer effects, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 2-(1H-indazol-3-yl)acetic acid vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without causing adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
2-(1H-indazol-3-yl)acetic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of 2-(1H-indazol-3-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, it can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-(1H-indazol-3-yl)acetic acid plays a crucial role in its activity and function. It has been found to localize in the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential and promoting the release of pro-apoptotic factors . Additionally, 2-(1H-indazol-3-yl)acetic acid can be targeted to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression. Post-translational modifications, such as phosphorylation and acetylation, may also influence its subcellular localization and activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indazol-3-yl)acetic acid can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. Another method includes the use of Cu(OAc)2 as a catalyst to facilitate the formation of the N-N bond in the presence of oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of 2-(1H-indazol-3-yl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
化学反応の分析
Types of Reactions
2-(1H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the indazole ring .
作用機序
The mechanism of action of 2-(1H-indazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in various biological processes, leading to its observed biological activities. For example, it may inhibit cyclooxygenase-2 (COX-2) to exert anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
1H-indazole-3-carboxylic acid: Another indazole derivative with distinct chemical properties and applications.
2H-indazole: A tautomeric form of indazole with different stability and reactivity.
Uniqueness
2-(1H-indazol-3-yl)acetic acid is unique due to its specific combination of the indazole ring and acetic acid moiety, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-(2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEDFPVACIKHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499521 | |
| Record name | (2H-Indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26663-42-3 | |
| Record name | (2H-Indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-indazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


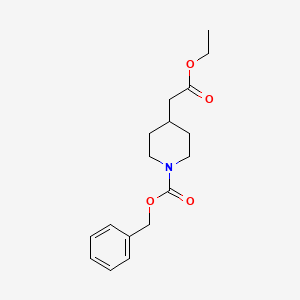


![2-[(4-Chlorophenyl)amino]isonicotinic acid](/img/structure/B1315404.png)
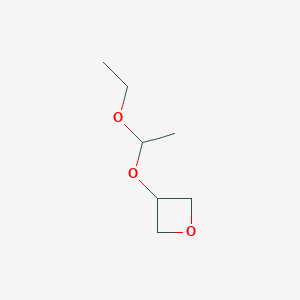
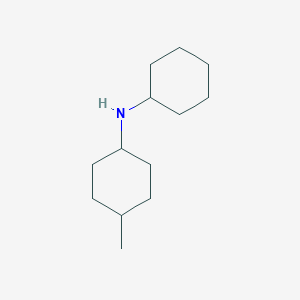
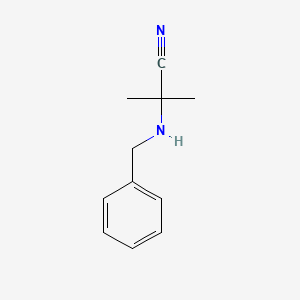
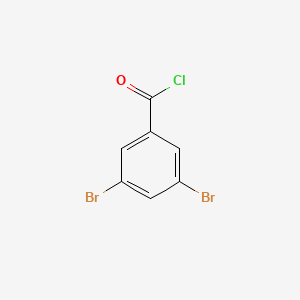
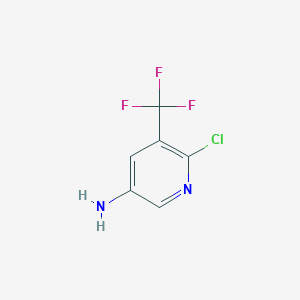



![Oxirane, [2-(phenylmethoxy)phenyl]-](/img/structure/B1315433.png)
